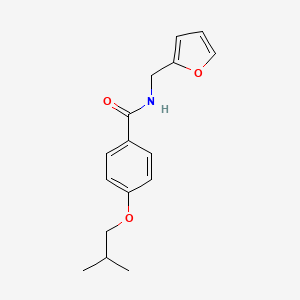
2-(cyclohexylamino)-1,3-thiazol-5-yl thiocyanate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(cyclohexylamino)-1,3-thiazol-5-yl thiocyanate is a chemical compound that has attracted significant scientific interest due to its potential applications in various fields. This compound is known for its ability to inhibit the activity of certain enzymes, making it useful in the study of biochemical pathways and the development of new drugs. In
Aplicaciones Científicas De Investigación
2-(cyclohexylamino)-1,3-thiazol-5-yl thiocyanate has been used in various scientific research applications. One common use is as an inhibitor of the enzyme protein kinase C (PKC). PKC is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. Inhibition of PKC activity by 2-(cyclohexylamino)-1,3-thiazol-5-yl thiocyanate has been shown to have potential therapeutic applications in the treatment of cancer and other diseases.
Mecanismo De Acción
The mechanism of action of 2-(cyclohexylamino)-1,3-thiazol-5-yl thiocyanate involves the inhibition of PKC activity. This inhibition occurs through the binding of the compound to the catalytic domain of PKC, preventing its activation. This leads to a decrease in the phosphorylation of downstream targets, resulting in the inhibition of various cellular processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(cyclohexylamino)-1,3-thiazol-5-yl thiocyanate are dependent on its inhibition of PKC activity. This inhibition has been shown to have various effects on cellular processes, including the inhibition of cell proliferation and the induction of apoptosis. Additionally, 2-(cyclohexylamino)-1,3-thiazol-5-yl thiocyanate has been shown to have an anti-inflammatory effect by inhibiting the production of cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(cyclohexylamino)-1,3-thiazol-5-yl thiocyanate in lab experiments is its specificity for PKC inhibition. This allows for the study of specific cellular processes that are regulated by PKC. However, one limitation is its potential toxicity and side effects, which must be carefully monitored in experiments.
Direcciones Futuras
There are several future directions for the use of 2-(cyclohexylamino)-1,3-thiazol-5-yl thiocyanate in scientific research. One direction is the development of new PKC inhibitors with improved specificity and reduced toxicity. Additionally, the use of 2-(cyclohexylamino)-1,3-thiazol-5-yl thiocyanate in combination with other compounds may lead to new therapeutic applications in the treatment of cancer and other diseases. Finally, the study of the effects of 2-(cyclohexylamino)-1,3-thiazol-5-yl thiocyanate on other cellular processes may lead to new insights into its potential applications.
Métodos De Síntesis
The synthesis of 2-(cyclohexylamino)-1,3-thiazol-5-yl thiocyanate is a multi-step process that involves the reaction of various reagents. One common method involves the reaction of 2-aminothiazole with cyclohexyl isocyanate to form the intermediate 2-(cyclohexylamino)thiazole. This intermediate is then reacted with thiophosgene to form the final product, 2-(cyclohexylamino)-1,3-thiazol-5-yl thiocyanate.
Propiedades
IUPAC Name |
[2-(cyclohexylamino)-1,3-thiazol-5-yl] thiocyanate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3S2/c11-7-14-9-6-12-10(15-9)13-8-4-2-1-3-5-8/h6,8H,1-5H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKTKKZVFCLAHQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2=NC=C(S2)SC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(4-cyanophenoxy)-N'-[3-(2-furyl)-2-propen-1-ylidene]propanohydrazide](/img/structure/B5820213.png)
![N-[(2-hydroxy-7-methyl-3-quinolinyl)methyl]-N-phenylacetamide](/img/structure/B5820221.png)
![1-benzyl-4-[(2-methoxyphenyl)carbonothioyl]piperazine](/img/structure/B5820224.png)

![2-{[2-chloro-6-ethoxy-4-(hydroxymethyl)phenoxy]methyl}benzonitrile](/img/structure/B5820249.png)
![4-({2-[(4-bromobenzyl)oxy]benzylidene}amino)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5820252.png)
![N'-[(5-ethyl-2-thienyl)methylene]-2-(4-isopropylphenyl)-6-methyl-4-quinolinecarbohydrazide](/img/structure/B5820257.png)
![5-{[(1-phenyl-1H-tetrazol-5-yl)thio]methyl}[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5820262.png)
![5'-butyl-1'-ethylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B5820264.png)
![2-(4-mesityl-5-thioxo-4,5-dihydro-1H-tetrazol-1-yl)-6,8-dioxabicyclo[3.2.1]octan-4-one thiosemicarbazone](/img/structure/B5820272.png)
![1-ethyl-4-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]piperazine](/img/structure/B5820276.png)
